Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate
Overview
Description
Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-based drug used to treat glaucoma.
Uniqueness
Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy and oxopropanamido groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-3-17-9(14)6-8(13)12-10-7(4-5-18-10)11(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENQPRZLGDGZJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(C=CS1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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